3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
CAS No.: 1019108-05-4
Cat. No.: VC2278593
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid - 1019108-05-4](/images/structure/VC2278593.png)
Specification
CAS No. | 1019108-05-4 |
---|---|
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10) |
Standard InChI Key | NRVIZYWYHXROKA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1NC=N2)C(=O)O |
Canonical SMILES | C1=CC(=NC2=C1NC=N2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid possesses a bicyclic heterocyclic system consisting of a pyridine ring fused with an imidazole ring, creating the imidazo[4,5-b]pyridine core. The defining characteristic of this particular derivative is the carboxylic acid functional group positioned at carbon 5 of the pyridine portion. The compound's structure allows for tautomerism, which explains its alternative name as 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid .
Chemical Properties
Table 1 summarizes the key chemical properties of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid:
Property | Value |
---|---|
Chemical Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
CAS Number | 1019108-05-4 |
SMILES Notation | C1=CC(=NC2=C1NC=N2)C(=O)O |
InChI | InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10) |
InChI Key | NRVIZYWYHXROKA-UHFFFAOYSA-N |
Physical Properties
The physical properties of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid influence its handling, formulation, and potential applications in research and development. Table 2 presents these properties:
Property | Value |
---|---|
Physical State | Solid (inferred) |
Density | 1.6±0.1 g/cm3 |
LogP | 0.39 |
PSA (Polar Surface Area) | 78.87000 |
Index of Refraction | 1.763 |
Melting Point | Not available |
Boiling Point | Not available |
Storage Condition | 2-8°C |
The moderately low LogP value (0.39) suggests a good balance between hydrophilicity and lipophilicity, which is beneficial for drug-like properties and potential absorption across biological membranes .
Synthesis Methods and Approaches
Mechanistic Pathway
The mechanism for imidazo[4,5-b]pyridine formation typically involves initial imine formation followed by cyclization and aromatization steps. Time-dependent 1H NMR studies have confirmed that these reactions proceed via formation of imines, subsequent cyclization, and finally aromatization to obtain the desired imidazo[4,5-b]pyridine derivatives .
The process generally includes:
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Formation of an intermediate imine
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Intramolecular nucleophilic attack by an adjacent NH group to the C=N moiety
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Formation of dihydro imidazo[4,5-b]pyridine derivatives
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Aromatization to produce the final imidazo[4,5-b]pyridine structure
Structure-Activity Relationships
Key Structural Features for Bioactivity
The biological activity of imidazo[4,5-b]pyridine derivatives, including potentially 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, is influenced by several structural factors:
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The position and nature of substituents on both the imidazole and pyridine rings
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The presence of functional groups that can engage in hydrogen bonding
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Modifications that alter the compound's lipophilicity and membrane permeability
Applications in Research and Industry
Pharmaceutical Research
Given the broad bioactivity profile of imidazo[4,5-b]pyridines, 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid holds potential value in pharmaceutical research as:
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A building block for medicinal chemistry programs
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A potential scaffold for developing kinase inhibitors
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A starting point for the design of compounds targeting central nervous system disorders
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A structural element in the development of antimicrobial agents
The compound's carboxylic acid group provides a convenient handle for structural diversification, making it an attractive intermediate in drug discovery efforts.
Material Science Applications
Beyond pharmaceutical applications, imidazo[4,5-b]pyridine derivatives have potential uses in material science due to their special structural characteristics that facilitate proton- and charge-transfer processes. These properties make them candidates for applications in:
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